Capsaicin - 1217899-52-9

Capsaicin

Catalog Number: EVT-1479057
CAS Number: 1217899-52-9
Molecular Formula: C18H24NO3D3
Molecular Weight: 308.44
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Capsaicin (trans-8-methyl-N-vanillyl-6-nonenamide) is a naturally occurring alkaloid found in plants of the genus Capsicum, commonly known as chili peppers. [] It is the primary pungent compound responsible for the characteristic burning sensation associated with these peppers. Capsaicinoids, a group of related compounds, are found in various concentrations in different Capsicum species, with capsaicin being the most prevalent. [] Its role in scientific research spans several disciplines, from pharmacology and physiology to biochemistry and molecular biology.

Synthesis Analysis
  • Chemical Synthesis: A common method involves the condensation of vanillylamine with 8-methylnon-6-enoic acid, typically using a coupling reagent like dicyclohexylcarbodiimide (DCC). []
  • Biosynthesis: Within Capsicum plants, capsaicin is biosynthesized through a complex pathway involving phenylpropanoid and fatty acid metabolism. Enzymes like phenylalanine ammonia-lyase (PAL) and capsaicin synthase play crucial roles in this process. []
Molecular Structure Analysis
  • Vanillyl group: This aromatic ring structure with a methoxy and a hydroxyl group contributes to its binding affinity to its receptor, TRPV1. []
  • Amide bond: This bond links the vanillyl group to the 8-methylnon-6-enoic acid moiety. []
  • 8-methylnon-6-enoic acid moiety: This hydrophobic fatty acid chain is crucial for capsaicin's interaction with the cell membrane and its receptor. []
Mechanism of Action

Capsaicin's primary mechanism of action involves the activation of the transient receptor potential vanilloid 1 (TRPV1) receptor, a non-selective cation channel expressed in various tissues, including sensory neurons. [, , ] Binding of capsaicin to TRPV1 causes the channel to open, leading to an influx of cations, primarily calcium and sodium. [, ] This influx triggers a cascade of events, including:

  • Depolarization of sensory neurons: This results in the perception of pain and heat. [, ]
  • Release of neurotransmitters: Substance P and calcitonin gene-related peptide (CGRP) are released from sensory nerve endings, contributing to neurogenic inflammation. [, , ]
  • Desensitization: Prolonged or repeated exposure to capsaicin can lead to desensitization of TRPV1 receptors, rendering them unresponsive to further stimulation. [, , ]
Physical and Chemical Properties Analysis
  • Appearance: It is a colorless, crystalline solid at room temperature. []
  • Solubility: It is poorly soluble in water but readily soluble in organic solvents like ethanol, acetone, and chloroform. [, ]
  • Melting Point: It melts at around 62-65 °C. []
  • Stability: It is relatively stable under normal conditions but can be degraded by heat, light, and oxidation. []
Applications
  • Pain Management: Topical capsaicin formulations are widely used as analgesics for various conditions like osteoarthritis, neuropathic pain, and postherpetic neuralgia. Its analgesic effect is attributed to its ability to desensitize TRPV1 receptors in sensory neurons, reducing pain transmission. [, ]
  • Anti-inflammatory Effects: Capsaicin exhibits anti-inflammatory properties both in vitro and in vivo. It has been shown to reduce inflammation in experimental models of acute pancreatitis by releasing endogenous CGRP and improving pancreatic microcirculation. [] Studies also suggest it may be a potential therapy adjuvant for intestinal bowel disease by activating TRPV1 receptors in the mesenteric nervous system and colon epithelial cells, potentially reducing intestinal inflammation. []
  • Cancer Research: Capsaicin has demonstrated anticancer activity in various in vitro and in vivo models. It has been shown to inhibit tumor growth, induce apoptosis, and suppress angiogenesis. Its antitumor activity is thought to be mediated through various mechanisms, including TRPV1 activation, induction of oxidative stress, and modulation of cell signaling pathways. [, ]
  • Metabolic Research: Capsaicin has been shown to enhance metabolism and energy expenditure. It stimulates the browning of white adipose tissue (WAT) and activates brown fat, contributing to the fight against diet-induced obesity. Its role in metabolic research focuses on exploring its potential to combat obesity and metabolic dysfunction. []
  • Neuroscience Research: Capsaicin is a valuable tool in neuroscience research, particularly for studying the function of capsaicin-sensitive sensory neurons. Its ability to selectively activate and desensitize TRPV1 receptors allows researchers to investigate the role of these neurons in pain perception, thermoregulation, and other physiological processes. [, , ]
Future Directions
  • Development of improved TRPV1 modulators: While capsaicin is a potent TRPV1 agonist, its pungency and tendency to induce desensitization limit its therapeutic application. Future efforts will focus on developing non-pungent capsaicin analogs with improved pharmacological profiles and reduced side effects. []
  • Exploring the role of TRPV1 in various diseases: TRPV1 receptors are expressed in a wide range of tissues, suggesting their involvement in various physiological and pathological processes. Future research will delve deeper into the role of TRPV1 in conditions like cardiovascular disease, diabetes, and neurodegenerative disorders, and explore capsaicin's potential therapeutic applications. []
  • Investigating capsaicin's interactions with other signaling pathways: While TRPV1 activation is central to capsaicin's effects, recent evidence suggests its interaction with other signaling pathways, such as the cAMP pathway, contributing to its analgesic and anti-inflammatory effects. Further research will clarify the interplay of these pathways in mediating capsaicin's actions. []

Dihydrocapsaicin

Relevance: Dihydrocapsaicin is often found alongside capsaicin in chili peppers and exhibits similar biological activities, including analgesic, anti-inflammatory, and potential anti-cancer effects [, , , , ].

Homocapsaicin

Relevance: As a potent TRPV1 agonist, homocapsaicin shares the pharmacological profile of capsaicin, displaying analgesic and anti-inflammatory properties [].

Nordihydrocapsaicin

Relevance: While present in chili peppers, nordihydrocapsaicin exhibits weaker binding affinity to the TRPV1 receptor compared to capsaicin, resulting in a milder pungent sensation [].

Homodihydrocapsaicin

Relevance: Homodihydrocapsaicin contributes to the overall pungency of chili peppers but to a lesser extent than capsaicin due to its lower abundance and weaker TRPV1 activation [].

Vanillin

Relevance: Vanillin is structurally similar to the vanillyl moiety present in capsaicin. Research suggests that vanillin may act as a precursor to capsaicin biosynthesis in Capsicum frutescens [].

Vanillyl alcohol

Relevance: Studies have identified vanillyl alcohol as a metabolite produced when vanillin is supplied to Capsicum frutescens fruits []. This finding supports the potential role of vanillin as a precursor in capsaicin biosynthesis.

Vanillic acid glycoside

Relevance: When vanillin is supplied to Capsicum frutescens, a compound tentatively identified as a vanillic acid glycoside has been detected []. This observation further suggests a metabolic link between vanillin and capsaicin biosynthesis.

β-mercaptoethanol

Relevance: β-mercaptoethanol was used in a study investigating the mechanism of action of capsaicin in pancreatic cancer cells. The study revealed that β-mercaptoethanol blocked capsaicin-mediated activation of ASK1, suggesting that capsaicin disrupts a redox-sensitive complex involving thioredoxin (Trx) and ASK1 [].

1-chloro-2,4-dinitrobenzene

Relevance: DNCB, a thioredoxin inhibitor, was used in a study to investigate the role of thioredoxin in capsaicin-induced apoptosis in pancreatic cancer cells. The results showed that DNCB enhanced capsaicin-induced ASK1 kinase activity, suggesting that capsaicin inhibits thioredoxin, leading to ASK1 activation [].

Resiniferatoxin (RTX)

Relevance: RTX shares a similar mechanism of action with capsaicin, activating the TRPV1 receptor to elicit its effects. Studies have used RTX to investigate the role of TRPV1 in various physiological processes, including pain perception and respiratory regulation [].

[Sar9, Met(O2)11]substance P (SP)

Relevance: This compound was used in a study to assess the effects of capsaicin on NK1 receptor function in the commissural nucleus of the solitary tract (cNTS) of rats. The results indicated that while capsaicin administration reduced NK1 receptor density, it did not alter the respiratory responses evoked by microinjection of [Sar9, Met(O2)11]SP into the cNTS [].

Septide

Relevance: Like [Sar9, Met(O2)11]SP, septide was used in research to investigate the effects of capsaicin on NK1 receptor function in the cNTS of rats. The findings showed that capsaicin administration did not affect the respiratory responses elicited by septide, suggesting that capsaicin's effect on NK1 receptor density does not translate to functional impairment at this site [].

Capsiate

Relevance: Despite its lack of pungency, capsiate exhibits similar thermogenic effects as capsaicin, promoting energy expenditure and potentially aiding in weight management. This suggests that the thermogenic and pungent properties of capsaicin may be mediated through distinct mechanisms [, ].

Oleic acid

Relevance: In a study investigating the effects of capsaicin on intestinal signaling, researchers found that intraintestinal infusion of oleic acid reduces food intake in rats. Interestingly, prior administration of capsaicin transiently attenuated this effect of oleic acid, suggesting a potential interaction between capsaicin and intestinal fatty acid sensing mechanisms [].

Properties

CAS Number

1217899-52-9

Product Name

Capsaicin

IUPAC Name

(E)-N-[(4-hydroxy-3-methoxyphenyl)methyl]-8-methylnon-6-enamide

Molecular Formula

C18H24NO3D3

Molecular Weight

308.44

InChI

InChI=1S/C18H27NO3/c1-14(2)8-6-4-5-7-9-18(21)19-13-15-10-11-16(20)17(12-15)22-3/h6,8,10-12,14,20H,4-5,7,9,13H2,1-3H3,(H,19,21)/b8-6+

SMILES

CC(C)C=CCCCCC(=O)NCC1=CC(=C(C=C1)O)OC

Synonyms

(6E)-N-[(4-hydroxy-3-(methoxy-d3)phenyl)methyl]-8-methyl-6-nonenamide; (E)-8-Methyl-N-vanillyl-6-nonenamide-d3; Capsaicin-d3; (E)-N-(4-Hydroxy-3- (methoxy-d3)benzyl)-8-methylnon-6-enamide; ALGRX 4975-d3; Adlea-d3; Axsain-d3; Capsaicine-d3; Capsin P 50-d3;

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